molecular formula C23H24FN5O2 B2847636 N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide CAS No. 1251690-48-8

N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide

Cat. No. B2847636
CAS RN: 1251690-48-8
M. Wt: 421.476
InChI Key: NCNVHGJPIUIERZ-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of complex molecules often focuses on improving efficiency, yield, and safety. For instance, the development of a practical and scalable synthetic route for YM758 monophosphate, a novel If channel inhibitor, highlights the challenges and innovations in medicinal chemistry synthesis. The study by Yoshida et al. (2014) presents a novel synthesis approach that avoids the use of unstable intermediates and does not require purification by column chromatography for all steps, significantly improving overall yield S. Yoshida, K. Marumo, K. Takeguchi, Takumi Takahashi, T. Mase, 2014.

Molecular Design for Biological Targets

The design and synthesis of molecules targeting specific biological structures, such as enzymes or receptors, are crucial in drug discovery and development. For example, research on the synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors by Jeankumar et al. (2013) demonstrates the molecular hybridization technique to design compounds with significant antituberculosis activity V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, J. Sridevi, Priyanka Suryadevara, P. Yogeeswari, D. Sriram, 2013.

Advanced Imaging and Diagnostic Applications

Compounds with specific binding properties are also explored for imaging techniques, such as positron emission tomography (PET). Plenevaux et al. (2000) have conducted studies on [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors with PET, illustrating the compound's utility in researching serotonergic neurotransmission A. Plenevaux, C. Lemaire, J. Aerts, G. Lacan, D. Rubins, W. Melega, C. Brihaye, C. Degueldre, S. Fuchs, E. Salmon, P. Maquet, S. Laureys, P. Damhaut, D. Weissmann, D. Bars, J. Pujol, A. Luxen, 2000.

Future Directions

The field of drug discovery continues to explore the potential of piperidine derivatives for various therapeutic applications . The development of new synthesis methods and the discovery of new biological activities are areas of ongoing research .

properties

IUPAC Name

N-[1-[1-(3-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-2-16-5-3-8-20(13-16)29-15-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-6-4-7-18(24)14-17/h3-8,13-15,19H,2,9-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNVHGJPIUIERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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